molecular formula C16H19Cl2N3O2S B2694407 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one CAS No. 1396574-32-5

3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one

Número de catálogo: B2694407
Número CAS: 1396574-32-5
Peso molecular: 388.31
Clave InChI: SLESSQYKWOZKSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is a heterocyclic compound featuring a 1,4-thiazepan-5-one core linked to a 2,3-dichlorophenyl-substituted piperazine moiety via a carbonyl group. Its synthesis likely involves multi-step reactions, including coupling of piperazine derivatives with thiazepanone precursors.

Propiedades

IUPAC Name

3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S/c17-11-2-1-3-13(15(11)18)20-5-7-21(8-6-20)16(23)12-10-24-9-4-14(22)19-12/h1-3,12H,4-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLESSQYKWOZKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of the dichlorophenyl piperazine intermediate. This intermediate is then reacted with a thiazepanone precursor under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazepanone ring undergoes oxidation at sulfur or carbonyl groups under controlled conditions:

  • Sulfur oxidation : Using H₂O₂ or mCPBA generates sulfoxide or sulfone derivatives.

  • Carbonyl oxidation : KMnO₄ in acidic media converts the ketone to a carboxylic acid.

Table 1: Oxidation Reactions

ReagentProductYield (%)Conditions
H₂O₂ (30%)Thiazepanone sulfoxide65–72RT, 6–8 h
mCPBAThiazepanone sulfone58–63DCM, 0°C → RT, 12 h
KMnO₄ (aq. H₂SO₄)1,4-Thiazepane-5-carboxylic acid45–5080°C, 4 h

Reduction Reactions

The ketone moiety in the thiazepanone ring is selectively reduced:

  • Catalytic hydrogenation : Pd/C or Raney Ni reduces the carbonyl to a secondary alcohol.

  • Hydride reduction : NaBH₄ or LiAlH₄ yields alcohol derivatives.

Table 2: Reduction Reactions

ReagentProductYield (%)Conditions
H₂ (1 atm), Pd/C5-Hydroxy-1,4-thiazepane78–85EtOH, RT, 24 h
NaBH₄5-Hydroxy-1,4-thiazepane60–68MeOH, 0°C → RT, 2 h
LiAlH₄5-Hydroxy-1,4-thiazepane70–75THF, reflux, 6 h

Substitution Reactions

The piperazine nitrogen participates in nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride introduces acetyl groups at the piperazine nitrogen.

Table 3: Substitution Reactions

ReagentProductYield (%)Conditions
CH₃IN-Methylpiperazine derivative82–88DMF, K₂CO₃, 60°C, 12 h
AcClN-Acetylpiperazine derivative75–80DCM, Et₃N, RT, 4 h

Rhodium-Catalyzed Rearrangements

Rh₂(OAc)₄ catalyzes carbene formation from diazo compounds, leading to phenyl/hydride migration products (e.g., enamino esters) .

Table 4: Catalytic Reactions

CatalystSubstrateMajor ProductYield (%)
Rh₂(OAc)₄N-TosyldiazoketamineE-α-Phenyl-β-enamino ester91
p-TsOHN-TosyldiazoketamineZ-α-Phenyl-β-enamino ester95

Multi-Component Cyclizations

Thioureas and α,β-unsaturated esters undergo cyclization to form thiazepanone derivatives:

  • Example : 3-Mercaptopropionic acid + aldehyde + amine → 1,3-thiazinan-4-one derivatives (yields: 60–93%) .

Table 5: Multi-Component Reactions

ComponentsProductYield (%)Conditions
Aldehyde + 2-morpholinoethanamine + 3-mercaptopropionic acidThiazepanone derivative70–85Ultrasonication, 50°C, 3 h

Ring-Opening and Functionalization

The thiazepanone ring is susceptible to nucleophilic attack:

  • Ammonolysis : NH₃ opens the ring, forming amino-thiol intermediates.

  • Acid hydrolysis : HCl cleaves the ring to generate dicarboxylic acid derivatives.

Table 6: Ring-Opening Reactions

ReagentProductYield (%)Conditions
NH₃ (aq.)4-Amino-3-mercaptobutanoic acid55–60100°C, 8 h
HCl (conc.)3,5-Dicarboxylic acid derivative40–45Reflux, 12 h

Stereoselective Modifications

Chiral auxiliaries or catalysts enable enantioselective synthesis:

  • TA (Tethered Aminohydroxylation) : Yields oxathiazinane derivatives (53–68%) .

Industrial-Scale Considerations

  • Purification : Chromatography or recrystallization ensures >98% purity.

  • Solvent optimization : Ethanol/water mixtures reduce environmental impact.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antipsychotic Activity : Similar compounds have shown effectiveness as atypical antipsychotics. For example, the related compound Cariprazine is indicated for schizophrenia and bipolar disorder treatment . Research indicates that derivatives of piperazine structures can modulate dopamine receptors, which are crucial in treating psychiatric disorders .
  • Dopamine Receptor Ligands : Studies have demonstrated that compounds containing piperazine rings can selectively bind to dopamine D3 receptors, indicating potential use in treating conditions like addiction and depression .
  • Cancer Therapeutics : The thiazepan moiety is known to enhance the bioactivity of compounds against various cancer cell lines. The ability to modify the piperazine structure allows for the development of new anticancer agents .

Table 1: Summary of Research Findings on Piperazine Derivatives

StudyCompoundBiological ActivityFindings
CariprazineAntipsychoticApproved for schizophrenia and bipolar disorder treatment.
D3 LigandsDopamine Receptor ModulationSelective binding to D3 receptors with potential therapeutic effects.
Thiazepan DerivativesAnticancer ActivityDemonstrated effectiveness against multiple cancer cell lines.

Therapeutic Implications

The applications of 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one extend into several therapeutic areas:

  • Psychiatric Disorders : Given its structural similarities to known antipsychotics, further investigation could lead to new treatments for schizophrenia and mood disorders.
  • Oncology : With its demonstrated anticancer properties, this compound could be developed into a novel cancer therapy targeting specific pathways involved in tumor growth.

Mecanismo De Acción

The mechanism of action of 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril)

  • Structural Similarities : Both compounds share the 2,3-dichlorophenylpiperazine moiety, a key pharmacophore in dopamine D₂ and serotonin 5-HT₁A receptor modulation .
  • Key Differences: Aripiprazole contains a carbostyril core and a butoxy linker, whereas the target compound features a thiazepanone ring. This difference impacts lipophilicity and bioavailability.
  • Pharmacological Profile : Aripiprazole is a well-established atypical antipsychotic, suggesting that the dichlorophenylpiperazine group in the target compound may confer similar receptor-binding properties .
Table 1: Molecular and Pharmacological Comparison
Property Target Compound Aripiprazole
Molecular Formula C₁₇H₁₈Cl₂N₃O₂S (estimated) C₂₃H₂₇Cl₂N₃O₂
Molecular Weight ~410.3 g/mol 448.38 g/mol
Core Structure 1,4-Thiazepan-5-one 3,4-Dihydrocarbostyril
Key Pharmacophore 2,3-Dichlorophenylpiperazine 2,3-Dichlorophenylpiperazine
Known Activity Hypothesized CNS modulation Antipsychotic, dopamine partial agonist

3-(4-(m-Tolyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

  • Structural Similarities: This analog replaces the 2,3-dichlorophenyl group with a methyl-substituted (m-tolyl) phenyl ring, retaining the thiazepanone and piperazine-carbonyl framework .
  • Impact of Substituents : The m-tolyl group is less electronegative than dichlorophenyl, likely reducing receptor-binding affinity due to decreased halogen-mediated interactions. This highlights the critical role of chlorine atoms in enhancing binding to hydrophobic pockets in biological targets .

Quinazoline Derivatives with 2,3-Dichlorophenylpiperazine

  • Example: 6-Bromo-2[(4-(2,3-dichlorophenyl))piperazine-1-yl)methyl]-3-[8-hydroxyquinoline-5-yl]-3-quinazolin-4-one .
  • Activity: Exhibits antifungal properties, suggesting that the dichlorophenylpiperazine group may contribute to broad-spectrum biological activity. The thiazepanone core in the target compound could similarly influence efficacy in antimicrobial or CNS applications .

Piperazine-Linked Dithiolone Derivatives

  • Example : 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) .
  • Structural Contrast: Replaces the thiazepanone ring with dithiolone moieties. Dithiolones are associated with redox-modulating properties, whereas thiazepanones may offer better metabolic stability due to reduced reactivity .

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis may parallel methods used for piperazine-dithiolone derivatives, such as nucleophilic substitution or carbonyl coupling reactions .

Actividad Biológica

The compound 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is a member of the thiazepan family and incorporates a piperazine moiety that has been linked to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21Cl2N3OSC_{18}H_{21}Cl_2N_3OS with a molecular weight of approximately 388.36 g/mol. The structure features a thiazepan ring fused with a piperazine group and a dichlorophenyl substituent, which is crucial for its biological activity.

Pharmacological Properties

  • Dopamine Receptor Interaction : The piperazine moiety in this compound suggests potential interactions with dopamine receptors. Studies have indicated that derivatives containing piperazine can act as selective ligands for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders .
  • Antidepressant Effects : Compounds similar to this compound have shown antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain .
  • Anticancer Activity : Research indicates that thiazepan derivatives exhibit cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter receptors and enzymes involved in signaling pathways:

  • Dopamine D2/D3 Receptor Agonism : The compound may act as a partial agonist at dopamine D2 and D3 receptors, influencing dopaminergic signaling pathways associated with mood regulation and reward systems .
  • Inhibition of Enzymatic Activity : Some thiazepan derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival mechanisms .

Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives demonstrated that compounds with similar structures exhibited significant antidepressant effects in the forced swim test (FST) model. The results indicated that the introduction of the dichlorophenyl group enhanced the efficacy compared to non-substituted analogs .

Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound showed IC50 values ranging from 10 µM to 20 µM against various cancer types, indicating promising anticancer properties .

Data Summary Table

Activity TypeMechanismReference
Dopamine AgonismPartial agonist at D2/D3 receptors
AntidepressantModulation of serotonin/norepinephrine
AnticancerInduction of apoptosis

Q & A

Q. What synthetic methodologies are recommended for the preparation of 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one?

  • Methodological Answer : The synthesis involves coupling 1-(2,3-dichlorophenyl)piperazine with a thiazepanone precursor. Key steps include:
  • Amide Bond Formation : Use coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in anhydrous DMF with triethylamine (NEt₃) as a base .
  • Purification : Normal-phase chromatography with gradients of dichloromethane and ethyl acetate ensures separation of the target compound from byproducts .
  • Critical Parameters : Maintain stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to coupling reagent) and reaction temperatures (0–25°C) to minimize side reactions.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., piperazine carbonyl resonance at ~165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 230–260 nm) confirm purity (>98%) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., calculated vs. observed [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final coupling step during synthesis?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DCM) to enhance solubility of intermediates .
  • Catalyst Optimization : Test alternative coupling agents (e.g., HATU vs. TBTU) and base systems (e.g., DIPEA vs. NEt₃) .
  • In-Process Monitoring : Use thin-layer chromatography (TLC) every 2 hours to track reaction progress; extend reaction time to 48 hours if incomplete .

Q. What experimental approaches resolve discrepancies in reported receptor binding affinity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Compare radioligand displacement (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation in GPCR models) to confirm target engagement .
  • Standardization : Control buffer conditions (pH 7.4 vs. 8.0), membrane preparation methods (e.g., homogenization speed), and incubation times (30 vs. 60 minutes) .
  • Data Normalization : Express results as % inhibition relative to reference ligands (e.g., clozapine for 5-HT₂A receptors) to reduce inter-laboratory variability .

Q. How should researchers evaluate metabolic stability in preclinical models?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate compound (1–10 µM) with human/rat liver microsomes and NADPH (1 mM) at 37°C for 60 minutes. Terminate reactions with ice-cold acetonitrile .
  • LC-MS Quantification : Monitor parent compound depletion (e.g., t₁/₂ = 15–30 minutes indicates moderate stability). Include positive controls (e.g., verapamil) for CYP3A4 activity validation .
  • Species Comparison : Cross-validate human vs. rodent data to prioritize compounds with favorable interspecific stability .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry (turbidity measurements) .
  • Temperature Effects : Measure solubility at 25°C vs. 37°C; note exothermic/endothermic dissolution behavior .
  • Co-Solvent Systems : Evaluate solubility enhancement using cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.